
6-chloro-2,3-dihydro-1H-inden-1-ol
Vue d'ensemble
Description
6-chloro-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C9H9ClO . It has a molecular weight of 168.62 .
Molecular Structure Analysis
The molecular structure of 6-chloro-2,3-dihydro-1H-inden-1-ol consists of a nine-carbon ring structure with one chlorine atom and one hydroxyl group . The exact 3D structure is not available in the current resources.Physical And Chemical Properties Analysis
6-chloro-2,3-dihydro-1H-inden-1-ol is a powder at room temperature . It has a melting point of 78-83 degrees Celsius .Applications De Recherche Scientifique
Antiviral and Anti-inflammatory Applications
Indole derivatives, including compounds like 6-chloro-2,3-dihydro-1H-inden-1-ol, have been found to possess significant antiviral and anti-inflammatory activities. These properties make them valuable in the development of treatments for viral infections and inflammatory conditions .
Anticancer Activity
The structure of indole derivatives has been associated with anticancer properties. Research into these compounds could lead to new therapies for various types of cancer .
Anti-HIV Potential
Some indole derivatives have shown promise as potential anti-HIV agents, which could be crucial in managing and treating HIV/AIDS .
Antioxidant Properties
The antioxidant activity of indole derivatives can help in combating oxidative stress, which is linked to numerous diseases including neurodegenerative disorders .
Antimicrobial and Antitubercular Effects
These compounds have also been studied for their antimicrobial and antitubercular effects, which could be important in the fight against bacterial infections and tuberculosis .
Antidiabetic and Antimalarial Applications
Indole derivatives are being explored for their antidiabetic and antimalarial applications, potentially offering new avenues for the treatment of diabetes and malaria .
Anticholinesterase Activity
This activity is relevant in the context of neurodegenerative diseases like Alzheimer’s, where indole derivatives could play a role in managing symptoms or progression .
Catalytic Applications in Organic Synthesis
Compounds related to 6-chloro-2,3-dihydro-1H-inden-1-ol have been used as catalysts in organic synthesis, such as the preparation of xanthene derivatives .
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound .
Propriétés
IUPAC Name |
6-chloro-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDNEJBOKXINDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2,3-dihydro-1H-inden-1-ol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1416526.png)
![3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B1416528.png)

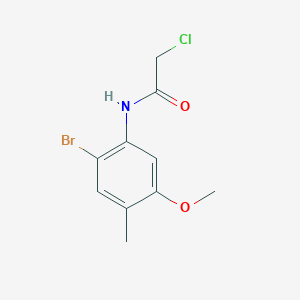

![3-[(Methylsulfanyl)methyl]aniline](/img/structure/B1416536.png)
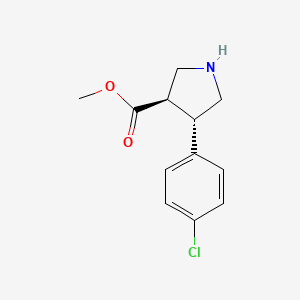
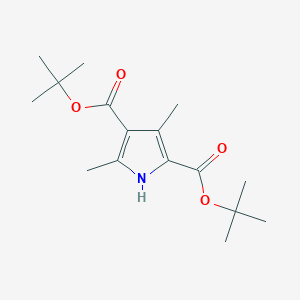
![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate](/img/structure/B1416541.png)
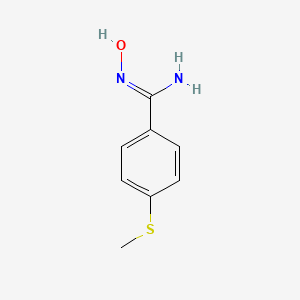
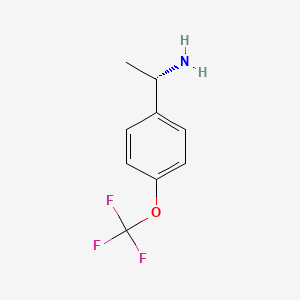
![[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1416544.png)